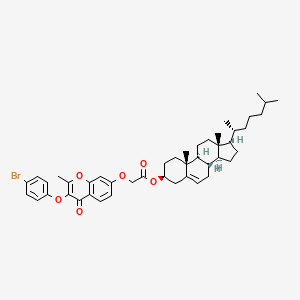

Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate

Description

Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate is a steroidal chromone derivative characterized by a cholest-5-en-3-yl backbone conjugated to a chromone moiety via an acetoxy linker. The chromone core is substituted at the 3-position with a 4-bromophenoxy group and at the 2-position with a methyl group, while the 7-position is functionalized with an acetoxyethyl chain.

Its molecular formula is inferred as C₄₇H₆₁BrO₇ (based on structural similarity to ’s ethoxy analog, C₄₇H₆₂O₇), with a theoretical molecular weight of ~819.9 g/mol (accounting for bromine’s isotopic mass).

Properties

Molecular Formula |

C45H57BrO6 |

|---|---|

Molecular Weight |

773.8 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[3-(4-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |

InChI |

InChI=1S/C45H57BrO6/c1-27(2)8-7-9-28(3)37-18-19-38-35-16-10-30-24-34(20-22-44(30,5)39(35)21-23-45(37,38)6)51-41(47)26-49-33-15-17-36-40(25-33)50-29(4)43(42(36)48)52-32-13-11-31(46)12-14-32/h10-15,17,25,27-28,34-35,37-39H,7-9,16,18-24,26H2,1-6H3/t28-,34+,35+,37-,38+,39+,44+,45-/m1/s1 |

InChI Key |

CMVKMCOLLGHHPU-UJDCUFGDSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)OC7=CC=C(C=C7)Br |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)OC7=CC=C(C=C7)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate has several scientific research applications, including:

Chemistry: It is used in the study of organic synthesis and reaction mechanisms.

Biology: It may be used in the study of biological pathways and interactions.

Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The bromine atom’s electron-withdrawing nature may reduce electron density in the chromone ring compared to ethoxy or methoxy groups, influencing reactivity and intermolecular interactions .

- Steric Impact : Bromine’s larger atomic radius (compared to -OCH₃ or -OC₂H₅) may alter steric hindrance in binding pockets or synthetic coupling reactions .

Yield and Purity Challenges :

- The reactivity of 4-bromophenol (less nucleophilic than 4-ethoxyphenol due to bromine’s electron-withdrawing effect) may require longer reaction times or elevated temperatures .

- notes that intermediates are often obtained in "extremely pure state" without further purification, suggesting robust synthetic protocols .

Molecular Docking and Structure-Activity Relationships (SAR)

- Docking Studies: highlights molecular docking for chromone congeners, suggesting that the 4-bromophenoxy group in the target compound may form halogen bonds with target proteins (e.g., kinases or COX-2), enhancing binding affinity .

- SAR Trends: Phenoxy Substitution: Bioactivity often follows the order: Br > OCH₃ > OC₂H₅ > H, reflecting electronic and steric influences . Chromone Position: Substitution at the 7-position (via acetoxy) improves membrane permeability due to the steroid’s lipid affinity .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.